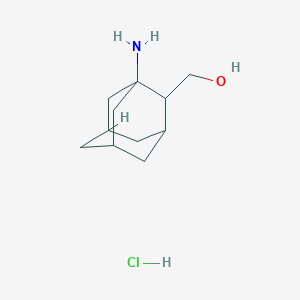

(1-Amino-2-adamantyl)methanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-Amino-2-adamantyl)methanol;hydrochloride” is a chemical compound with the empirical formula C10H17N · HCl . It is also known by other synonyms such as 1-Adamantanamine hydrochloride, 1-Adamantylamine hydrochloride, and Amantadine hydrochloride . The CAS Number of this compound is 665-66-7 .

Synthesis Analysis

The synthesis of adamantane derivatives like “(1-Amino-2-adamantyl)methanol;hydrochloride” is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the synthesis of N-(1-adamantyl)-formamide from 1-bromoadamantane and formamide via a two-step procedure has been reported .

Molecular Structure Analysis

The molecular weight of “(1-Amino-2-adamantyl)methanol;hydrochloride” is 187.71 . The SMILES string representation of this compound is Cl.NC12C [C@@H]3C [C@@H] (C [C@@H] (C3)C1)C2 .

Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . For instance, the PINO radical can abstract a hydrogen at either the secondary or tertiary position of adamantane to give the 3°-1a and 2°-1a adamantyl radicals .

Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .

Applications De Recherche Scientifique

Antiviral Agents: Adamantane-based compounds have been investigated as antiviral agents, particularly against influenza A viruses. They inhibit the M2 ion channel protein, preventing viral replication .

Anticancer Potential: Research suggests that adamantane derivatives exhibit anticancer activity. Their distinct cage-like structure may enable selective interactions with cancer cells .

Catalyst Development

Adamantane compounds serve as building blocks for novel catalysts. Their rigidity and steric properties make them valuable in catalytic reactions:

- Organocatalysis : Researchers have explored adamantane-based organocatalysts for various transformations, such as asymmetric reactions and C–H activation .

Carbocation and Radical Intermediates

The synthesis of substituted adamantanes involves carbocation or radical intermediates:

- Direct Radical Functionalization : Recent advances focus on radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds. These reactions yield diverse products with various functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

Conclusion

“(1-Amino-2-adamantyl)methanol;hydrochloride” is a versatile compound with applications spanning medicinal chemistry, catalyst development, nanomaterials, and more. Its unique properties continue to inspire innovative research across various scientific fields. 🌟

For more in-depth information, you can refer to the original research articles , , and . Direct radical functionalization methods to access substituted adamantanes and diamondoids Synthesis of 1,2-Disubstituted Adamantane Advances in the Chemistry of Unsaturated Adamantane Derivatives

Orientations Futures

Adamantane derivatives, including “(1-Amino-2-adamantyl)methanol;hydrochloride”, have extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, research in this area is promising and expected to grow in the future .

Mécanisme D'action

Target of Action

Adamantane derivatives, which (1-amino-2-adamantyl)methanol;hydrochloride is a part of, have been known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Mode of Action

The synthesis of substituted adamantanes, such as (1-amino-2-adamantyl)methanol;hydrochloride, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

It is known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Result of Action

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties .

Action Environment

The synthesis of adamantane derivatives is often carried out under optimal conditions established to reduce the use of toxic reagents or solvents .

Propriétés

IUPAC Name |

(1-amino-2-adamantyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO.ClH/c12-11-4-7-1-8(5-11)3-9(2-7)10(11)6-13;/h7-10,13H,1-6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDNOYGSCITNQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Amino-2-adamantyl)methanol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)

![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)

![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)